9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a biphenyl derivative with a thiazole ring, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple reactive sites within the molecule, such as the quinoline and thiazole rings .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols, which can replace specific functional groups under appropriate conditions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione include other quinoline derivatives and thiazole-containing compounds . Examples include 4-hydroxy-2-quinolones and thiazolo[4,5-b]pyridines .
Uniqueness: What sets this compound apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C27H20N2O2S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
7,7,12-trimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C27H20N2O2S2/c1-15-9-14-19-21-24(27(2,3)28-22(19)20(15)23(30)25(28)31)33-29(26(21)32)18-12-10-17(11-13-18)16-7-5-4-6-8-16/h4-14H,1-3H3 |
InChI Key |
NENZGAMMGVOTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SN(C4=S)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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